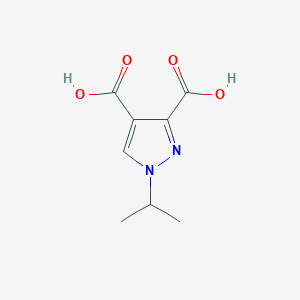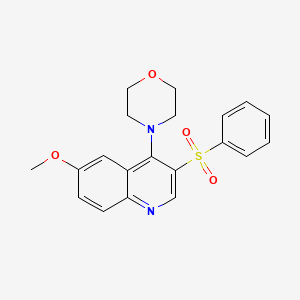![molecular formula C11H12N2O2 B2427891 spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one CAS No. 1603067-59-9](/img/structure/B2427891.png)
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is a complex organic compound characterized by its unique spiro structure, which involves a pyrrolo[3,2-c]pyridine moiety fused with an oxane ring
Wirkmechanismus
Target of Action
The primary target of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is the colchicine-binding site of tubulin . Tubulin is a critical component of the cytoskeleton and plays fundamental roles in various biological processes, such as cell mitosis, cytokinesis, and signal transduction .
Mode of Action
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .
Biochemical Pathways
The compound affects the microtubule dynamics by inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis .
Pharmacokinetics
It is noted that one of the derivatives conformed well to lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The compound’s action results in significant G2/M phase cell cycle arrest and apoptosis . It also disrupts tubulin microtubule dynamics, which is crucial for cell division .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one typically involves multi-step organic reactions. One common method includes the spiro-condensation of pyrrole-2,3-diones with cyclic enoles, which act as 1,3-bis-nucleophiles. This reaction is facilitated by specific catalysts and conditions to ensure high yields and purity .
Industrial Production Methods
While detailed industrial production methods for spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-effectiveness, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[3,2-c]pyridine: Shares the pyrrolo[3,2-c]pyridine core but lacks the spiro-oxane structure.
Spiro[indoline-3,4’-oxane]: Similar spiro structure but with an indoline moiety instead of pyrrolo[3,2-c]pyridine.
Uniqueness
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is unique due to its specific spiro-fused structure, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and its potential as an anticancer agent set it apart from other similar compounds .
Eigenschaften
IUPAC Name |
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-7-12-4-1-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDCIMIGRPVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CN=C3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2427815.png)
![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2427817.png)
![N'-(2-chlorophenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2427818.png)
![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)
![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)

![N-(3-methoxypropyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2427827.png)
![1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2427829.png)
![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)
![N-(3-fluoro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2427831.png)
